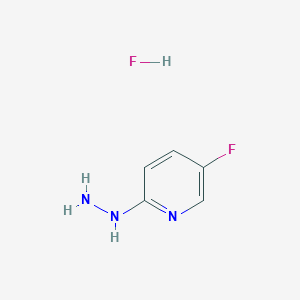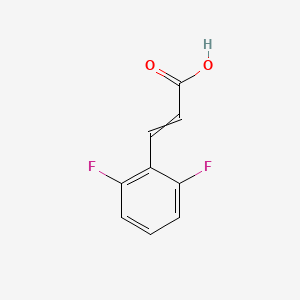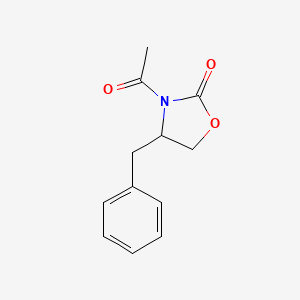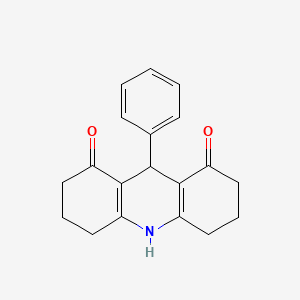![molecular formula C20H18N2O4 B8811136 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8811136.png)
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound with a unique structure that combines elements of both the beta-carboline and benzodioxole families. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole with a suitable beta-carboline precursor under acidic conditions, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
Applications De Recherche Scientifique
Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research
Medicine: Its potential therapeutic effects are being explored, particularly in the context of cancer treatment and neuroprotection
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other beta-carboline derivatives and benzodioxole-containing molecules, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different biological activities.
3,4-Methylenedioxyphenyl derivatives: Compounds with the benzodioxole moiety, often studied for their psychoactive properties.
Uniqueness
Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its combination of the beta-carboline and benzodioxole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3 |
Clé InChI |
LIPVUDSNGRJSQE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
![ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B8811068.png)




![2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol](/img/structure/B8811125.png)






